Cyclohexanebutanoic acid, barium salt
Overview
Description
“Cyclohexanebutanoic acid, barium salt” is also known as “Barium cyclohexanebutyrate”. It is an oil-soluble standard used for atom spectroscopy . It is a white powder and insoluble in water .
Molecular Structure Analysis
The linear formula of “Cyclohexanebutanoic acid, barium salt” is [C6H11(CH2)3CO2]2Ba . Its molecular weight is 475.81 . The SMILES string representation is O=C(CCCC1CCCCC1)O[Ba]OC(=O)CCCC2CCCCC2 .Physical And Chemical Properties Analysis
“Cyclohexanebutanoic acid, barium salt” appears as a powder or chunks . It has a melting point of 225 °C (dec.) (lit.) . It is insoluble in water .Scientific Research Applications
Salting-out and Sugaring-out Extraction Technologies
Cyclohexanebutanoic acid, barium salt, may not be directly mentioned in the available literature, but related compounds and technologies, such as salting-out and sugaring-out extractions, have been applied in the separation and purification of biofuels and biochemicals. These methods offer effective separation with high efficiency and low operational costs, making them suitable for industrial applications involving similar compounds (Fu, Li, Sun, & Xie, 2020).
Catalytic Oxidation of Cyclohexene
The catalytic oxidation of cyclohexene, a process related to the chemical transformations of cyclohexane derivatives, leads to various industrially valuable products. This process underscores the synthetic value of cyclohexane derivatives in producing intermediates for the chemical industry. Control over the oxidation process allows for the selective production of targeted products, highlighting the utility of cyclohexanebutanoic acid, barium salt, and related compounds in synthetic chemistry and industrial applications (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
Oxidation Reaction Using Heterogeneous Catalyst
Cyclohexane oxidation, an important chemical reaction for industrial application, involves various metal salts as catalysts. This process highlights the potential of cyclohexanebutanoic acid, barium salt, in industrial applications, especially in the production of nylon 6 and nylon 6,6. The use of different metal salts as catalysts for the oxidation of cyclohexane underlines the broader context in which cyclohexanebutanoic acid, barium salt, may find utility in catalysis and industrial chemistry (khirsariya & Mewada, 2014).
Organic Liquid Phase Hydrogen Carriers
Investigations into organic compounds as hydrogen carriers have identified cycloalkanes, including cyclohexane derivatives, as potential candidates for hydrogen storage and delivery. Cyclohexanebutanoic acid, barium salt, falls within the scope of these studies, suggesting its potential application in energy storage technologies. This research area highlights the versatility of cyclohexane derivatives in applications beyond traditional chemical industry uses, pointing toward their role in sustainable energy solutions (Bourane, Elanany, Pham, & Katikaneni, 2016).
Safety And Hazards
“Cyclohexanebutanoic acid, barium salt” is classified as Acute Tox. 4 for both inhalation and oral exposure . It is non-combustible and considered a toxic hazardous material causing chronic effects . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
barium(2+);4-cyclohexylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Ba/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAVTTVOXXCARJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34BaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
Record name | Cyclohexanebutanoic acid, barium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6069616 | |
Record name | Cyclohexanebutanoic acid, barium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Barium cyclohexanebutyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12041 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclohexanebutanoic acid, barium salt | |
CAS RN |
62669-65-2 | |
Record name | Cyclohexanebutanoic acid, barium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanebutanoic acid, barium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanebutanoic acid, barium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium cyclohexanebutyrate (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.